molecular formula C21H29N5O4 B12606178 N-Acetyl-L-tryptophylglycyl-L-isoleucinamide CAS No. 876386-11-7

N-Acetyl-L-tryptophylglycyl-L-isoleucinamide

Katalognummer: B12606178
CAS-Nummer: 876386-11-7
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: VBNOVUWZAAAECU-KHDYIWLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-L-tryptophylglycyl-L-isoleucinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: N-acetyl-L-tryptophan, glycine, and L-isoleucine, linked together in a specific sequence. The presence of the N-acetyl group and the amide bond at the terminal end of the peptide chain contribute to its stability and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tryptophylglycyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid, L-isoleucine, to a solid resin support. The subsequent amino acids, glycine and N-acetyl-L-tryptophan, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-tryptophylglycyl-L-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The indole ring of the N-acetyl-L-tryptophan residue can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the amide bonds, although these reactions are less common due to the stability of the peptide bond.

    Substitution: The peptide can participate in substitution reactions, particularly at the N-acetyl group or the terminal amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) may be employed, although the conditions need to be carefully controlled to avoid peptide bond cleavage.

    Substitution: Substitution reactions can be facilitated using nucleophiles or electrophiles under mild conditions to prevent degradation of the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of N-formylkynurenine derivatives, while substitution reactions can yield modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-tryptophylglycyl-L-isoleucinamide has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying peptide synthesis, structure-activity relationships, and peptide-based drug design.

    Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neuroprotection and anti-inflammatory effects.

    Industry: The compound’s stability and bioactivity make it a candidate for use in the development of peptide-based pharmaceuticals and diagnostic tools.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Acetyl-L-tryptophylglycyl-L-isoleucinamide stands out due to its specific sequence and the presence of glycine, which provides flexibility to the peptide chain. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Eigenschaften

CAS-Nummer

876386-11-7

Molekularformel

C21H29N5O4

Molekulargewicht

415.5 g/mol

IUPAC-Name

(2S,3S)-2-[[2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanamide

InChI

InChI=1S/C21H29N5O4/c1-4-12(2)19(20(22)29)26-18(28)11-24-21(30)17(25-13(3)27)9-14-10-23-16-8-6-5-7-15(14)16/h5-8,10,12,17,19,23H,4,9,11H2,1-3H3,(H2,22,29)(H,24,30)(H,25,27)(H,26,28)/t12-,17-,19-/m0/s1

InChI-Schlüssel

VBNOVUWZAAAECU-KHDYIWLOSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Kanonische SMILES

CCC(C)C(C(=O)N)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.